Psar18-cooh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

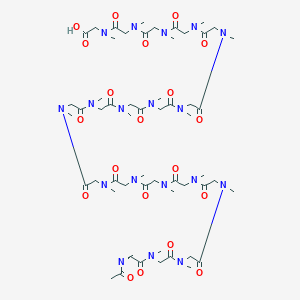

Psar18-cooh: es un derivado de la polisarcosina, un polímero altamente hidrofílico, biodegradable, no inmunogénico y soluble en agua. Este compuesto se ha utilizado en varios sistemas de administración de fármacos o diagnósticos . La fórmula molecular de this compound es C56H94N18O20, y tiene un peso molecular de 1339.45 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : Psar18-cooh se sintetiza a partir de polisarcosina, un polímero derivado de la sarcosina. Las condiciones de reacción suelen implicar el uso de un disolvente adecuado, como el dimetilsulfóxido (DMSO), y pueden requerir condiciones específicas de temperatura y pH para garantizar la unión exitosa del grupo carboxilo .

Métodos de producción industrial: : La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la polimerización de monómeros de sarcosina en un entorno controlado para lograr la longitud y funcionalidad del polímero deseadas. El producto final se purifica y caracteriza para garantizar su calidad y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: : Psar18-cooh se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo carboxilo se puede oxidar para formar diferentes derivados.

Reducción: El grupo carboxilo se puede reducir a un grupo alcohol.

Sustitución: El grupo carboxilo puede participar en reacciones de sustitución para formar ésteres o amidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se utilizan reactivos como alcoholes o aminas en presencia de catalizadores para reacciones de sustitución.

Productos principales

Oxidación: Derivados oxidados de this compound.

Reducción: Derivados alcohólicos de this compound.

Sustitución: Derivados éster o amida de this compound.

Aplicaciones Científicas De Investigación

Psar18-cooh tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de varios polímeros y materiales.

Biología: Se emplea en el desarrollo de materiales biocompatibles para la ingeniería de tejidos y la medicina regenerativa.

Medicina: Se utiliza en sistemas de administración de fármacos para mejorar la solubilidad y la estabilidad de los agentes terapéuticos.

Industria: Se aplica en la producción de plásticos y revestimientos biodegradables

Mecanismo De Acción

El mecanismo de acción de Psar18-cooh implica su interacción con moléculas y sistemas biológicos. El grupo carboxilo en el extremo terminal de la cadena del polímero permite la unión de varios grupos funcionales, lo que permite que el compuesto interactúe con dianas moleculares específicas. La naturaleza hidrofílica de this compound mejora su solubilidad y biocompatibilidad, lo que lo hace adecuado para su uso en sistemas de administración de fármacos y otras aplicaciones biomédicas .

Comparación Con Compuestos Similares

Compuestos similares

Polisarcosina: El polímero padre de Psar18-cooh, conocido por sus propiedades hidrofílicas y biodegradables.

Polietilenglicol (PEG): Otro polímero hidrofílico utilizado en sistemas de administración de fármacos.

Alcohol polivinílico (PVA): Un polímero soluble en agua con aplicaciones en varias industrias.

Singularidad de this compound: : this compound destaca por su funcionalización específica con un grupo carboxilo, que mejora su reactividad y permite la unión de varios grupos funcionales. Esto lo hace muy versátil para su uso en diferentes aplicaciones científicas e industriales .

Propiedades

Fórmula molecular |

C56H94N18O20 |

|---|---|

Peso molecular |

1339.5 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C56H94N18O20/c1-38(75)57(2)20-39(76)58(3)21-40(77)59(4)22-41(78)60(5)23-42(79)61(6)24-43(80)62(7)25-44(81)63(8)26-45(82)64(9)27-46(83)65(10)28-47(84)66(11)29-48(85)67(12)30-49(86)68(13)31-50(87)69(14)32-51(88)70(15)33-52(89)71(16)34-53(90)72(17)35-54(91)73(18)36-55(92)74(19)37-56(93)94/h20-37H2,1-19H3,(H,93,94) |

Clave InChI |

JIEODKKMWFZWII-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.